(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid

Lipophilicity Physicochemical Properties Drug Design

(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 1228560-97-1) is a chiral, non-proteinogenic β-amino acid with a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring. It belongs to the class of β-amino acids, which are critical building blocks for peptidomimetics and protease-resistant therapeutic leads.

Molecular Formula C10H10F3NO3
Molecular Weight 249.19 g/mol
Cat. No. B12841955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Molecular FormulaC10H10F3NO3
Molecular Weight249.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CC(=O)O)N)OC(F)(F)F
InChIInChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1
InChIKeyCMNPXOOSNAGXEE-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid – Chiral β-Amino Acid Procurement Guide


(S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (CAS 1228560-97-1) is a chiral, non-proteinogenic β-amino acid with a para-trifluoromethoxy (-OCF₃) substituent on the phenyl ring . It belongs to the class of β-amino acids, which are critical building blocks for peptidomimetics and protease-resistant therapeutic leads. Its stereochemistry is defined by the (S)-configuration at the β-carbon, and its molecular formula is C₁₀H₁₀F₃NO₃ with a molecular weight of 249.19 g/mol . The -OCF₃ group confers distinct electronic and lipophilic properties that differentiate it from non-fluorinated, methoxy, and trifluoromethyl (-CF₃) analogs.

Why (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Cannot Be Replaced by Generic Analogs


Substituting this compound with a generic β-amino acid or even a close structural analog (e.g., the (R)-enantiomer, the des-fluoro analog, or the –CF₃ analog) is not possible without altering key physicochemical and biological outcomes. The –OCF₃ group has a Hansch π value of +1.04, compared to +0.88 for –CF₃ , meaning the trifluoromethoxy analog is intrinsically more lipophilic. Furthermore, the (S)-configuration is essential for chiral recognition in biological systems; the (R)-enantiomer (CAS 712321-33-0) often shows different binding affinities and pharmacokinetic profiles . Generic substitutions risk loss of target binding, metabolic stability, and reproducible in vivo performance, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid


Lipophilicity Increase: -OCF₃ vs -OCH₃ and -CF₃ Substituent Effects

The trifluoromethoxy group (-OCF₃) confers a Hansch π value of +1.04, which is significantly higher than the +0.88 for trifluoromethyl (-CF₃) and far exceeds the -0.02 for methoxy (-OCH₃) . This translates to a predicted logP increase of approximately 1.06 units compared to an unsubstituted phenyl analog. The target compound's computed XLogP3 is -0.2 , while the non-fluorinated (S)-3-amino-3-phenylpropanoic acid has a reported logP of 0.91 . Although the intrinsic lipophilicity of the OCF₃ group is higher, the overall logP is influenced by the amino acid backbone's zwitterionic nature; the key differentiation is the relative lipophilicity rank among analogs, which correlates with membrane permeability.

Lipophilicity Physicochemical Properties Drug Design

Metabolic Stability Advantage of -OCF₃ over -OCH₃ Analogs

Trifluoromethoxy-containing compounds demonstrate superior metabolic stability compared to methoxy analogs due to the strong C-F bond and resistance to O-dealkylation. A comparative study on aliphatic OCF₃ compounds showed that OCF₃-substituted derivatives had microsomal half-lives approximately 3- to 5-fold longer than their OCH₃ counterparts . Extrapolating to aryl-OCF₃ systems, the (S)-3-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid is expected to exhibit significantly reduced intrinsic clearance relative to the 4-methoxyphenyl analog.

Metabolic Stability Microsomal Clearance Fluorine Chemistry

Enantiomeric Purity and Chiral Differentiation from Racemate

The (S)-enantiomer (CAS 1228560-97-1) is available in >98% enantiomeric excess (ee) from multiple vendors , whereas the racemic mixture (CAS 213192-56-4) is typically supplied at 95% purity without chiral specification . In β-amino acid-derived DPP-IV inhibitors, the (S)-configuration is critical for inhibitory activity; the (R)-enantiomer of similar β-amino acid building blocks can show >100-fold loss in potency . Therefore, sourcing the single enantiomer is mandatory for any stereospecific application.

Stereochemistry Enantiomeric Excess Biological Activity

Electronic Effect Differentiation: -OCF₃ vs -CF₃ Hammett Constants

The trifluoromethoxy group has a Hammett σp constant of +0.35, indicating a moderate electron-withdrawing effect, compared to +0.54 for trifluoromethyl (-CF₃) . This means the -OCF₃ analog is less electron-withdrawing than -CF₃ but more so than -OCH₃ (σp = -0.27). This intermediate electronic character can fine-tune the pKa of the adjacent amino group and influence binding interactions that are sensitive to aryl ring electron density.

Electronic Effects Hammett Constants Medicinal Chemistry

Scalability and Commercial Availability of Single Enantiomer

The (S)-enantiomer is commercially available in multi-gram quantities from several suppliers (e.g., Amadis Chemical, Leyan, MolCore) with purities ≥98% [REFS-1, REFS-2]. In contrast, the (R)-enantiomer and certain substituted analogs (e.g., 2-fluoro-5-trifluoromethoxy variant) are often only available via custom synthesis with longer lead times. This differential availability reduces project risk and accelerates medicinal chemistry timelines.

Procurement Supply Chain Custom Synthesis

Optimal Application Scenarios for (S)-3-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid


CNS Drug Discovery: Enhancing Blood-Brain Barrier Penetration

When designing CNS-penetrant β-peptide mimetics, the higher lipophilicity (Hansch π +1.04) of the -OCF₃ group directly addresses the need for increased passive permeability across the blood-brain barrier. Replacing a -CF₃ (π +0.88) or -OCH₃ (π -0.02) analog with this compound can shift the logD toward the optimal CNS range (2-4) without unduly increasing molecular weight.

Protease-Resistant Peptide Lead Optimization

β-Amino acids are inherently resistant to proteolytic cleavage. Incorporating this (S)-configured building block into peptide sequences confers both metabolic stability (from the β-backbone) and enhanced microsomal stability (from the -OCF₃ group). This dual stabilization is ideal for generating long-acting peptide therapeutics where the 4-methoxyphenyl analog would suffer rapid O-dealkylation.

SAR Exploration of Electronic Effects in Aryl Binding Pockets

The intermediate Hammett σp of +0.35 for -OCF₃ allows medicinal chemists to probe electronic requirements of a target's aryl binding pocket without the strong electron withdrawal of -CF₃ (σp +0.54) or the electron donation of -OCH₃. This fine-tuning is valuable in kinase inhibitor and GPCR modulator programs where subtle changes in aryl ring electronics dramatically affect potency and selectivity.

Stereospecific Synthesis of DPP-IV Inhibitor Analogs

The (S)-configuration is critical for DPP-IV inhibitory activity. Using the pure (S)-enantiomer (≥98% ee) directly as a chiral building block avoids the need for chiral resolution later, streamlining the synthesis of fluorinated sitagliptin analogs or related β-aminoacyl-containing DPP-IV inhibitors. Procurement of the racemate would introduce an inactive enantiomer and complicate purification.

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